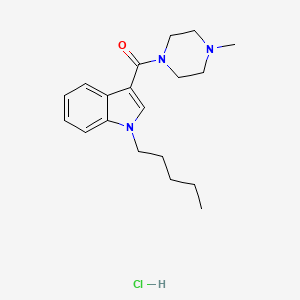
Mepirapim hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mepirapim hydrochloride is a novel synthetic cannabinoid that has recently gained attention due to its recreational abuse and potential neurotoxic effects. It was first identified on the illicit drug market in 2013 and has since been associated with serious health emergencies . This compound acts on cannabinoid receptors in the brain, leading to various pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mepirapim hydrochloride is synthesized through a series of chemical reactions involving indole-based cannabinoids. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for both research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: Mepirapim hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
Mepirapim hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: It is used in neurochemical studies to investigate the effects of synthetic cannabinoids on brain function and behavior.
Medicine: It is being studied for its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: It is used in the development of new synthetic cannabinoids and related compounds for various industrial applications
Mécanisme D'action
Mepirapim hydrochloride exerts its effects by acting on cannabinoid receptors in the brain, specifically cannabinoid receptor one. This interaction leads to a decrease in GABAergic signaling and an increase in dopaminergic signaling in the brain reward circuit . These changes in neurochemical signaling are associated with addiction-related behaviors and neurochemical maladaptation in the brain.
Comparaison Avec Des Composés Similaires
JWH-018: An indole-based cannabinoid with a naphthyl group.
FUBIMINA: Another synthetic cannabinoid identified alongside Mepirapim.
Comparison: Mepirapim hydrochloride is unique due to its 4-methylpiperazine group, which distinguishes it from other synthetic cannabinoids like JWH-018 and FUBIMINA . This structural difference contributes to its distinct pharmacological effects and potential for abuse.
Propriétés
Numéro CAS |
2365542-30-7 |
|---|---|
Formule moléculaire |
C19H28ClN3O |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H27N3O.ClH/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21;/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3;1H |
Clé InChI |
PAIPEAYSOQABHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)

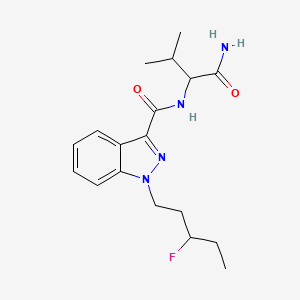
![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)

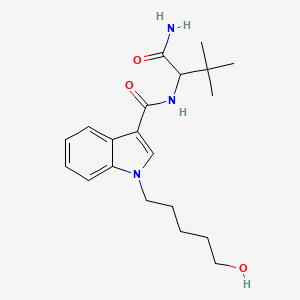
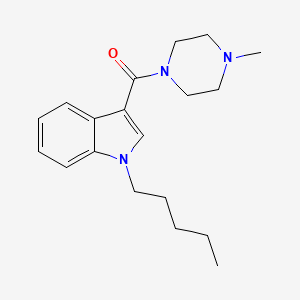

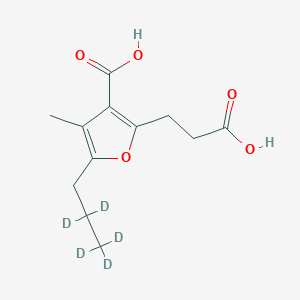
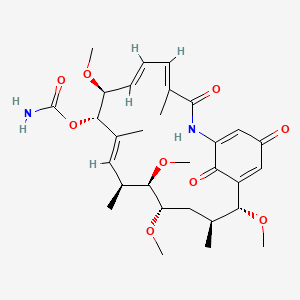
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)
